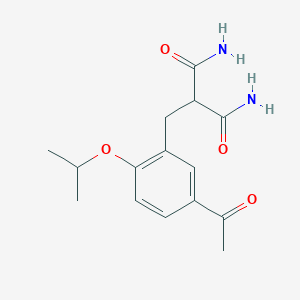

6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate” belongs to the class of organic compounds known as coumarins, which are phenolic substances found in a variety of plant species. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the synthesis of new therapeutic agents.

Synthesis Analysis

Research on the synthesis of similar compounds, such as ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, involves various strategies including the use of NMR, IR, and mass spectral studies, followed by structure confirmation through single crystal X-ray diffraction studies (Jyothi et al., 2017). These methods ensure the precise synthesis and structural identification of the target compound.

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized using spectroscopic techniques and crystallography, revealing details about the crystal system, space group, and intermolecular interactions that contribute to the stability of the compound (Mahesha et al., 2020).

Chemical Reactions and Properties

Coumarin derivatives undergo various chemical reactions, including Pechmann condensation, which is commonly used for the synthesis of novel coumarin compounds. These reactions are critical for modifying the chemical structure to achieve desired properties and activities (Reddy & Krupadanam, 2010).

科学的研究の応用

Synthesis and Characterization

- Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate has been utilized in the synthesis of various novel compounds, characterized by techniques like IR, NMR, and mass spectral studies. These synthesized compounds were evaluated for their antibacterial and antifungal activities, suggesting potential in antimicrobial research (Jyothi et al., 2017).

Antimicrobial Activity

- Several studies have explored the antimicrobial properties of compounds synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate. This includes research on novel coumarin derivatives with significant antibacterial and antifungal activities, indicating its potential in developing new antimicrobial agents (Medimagh-Saidana et al., 2015).

Chemical Structure and Analysis

- Detailed chemical structure and analysis of related compounds, including ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, have been conducted using methods like single crystal X-ray diffraction studies. These studies contribute to a deeper understanding of the molecular structures and intermolecular interactions of such compounds (M. Jyothi et al., 2017).

Antioxidative and Anti-inflammatory Properties

- Compounds derived from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate have shown antioxidative and anti-inflammatory properties. A study on a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia indicated significant antioxidative activity and inhibition of pro-inflammatory enzymes (Makkar & Chakraborty, 2018).

Application in Organic Synthesis

- The compound has been used in various organic reactions and syntheses, highlighting its versatility in organic chemistry. This includes its role in the synthesis of chromone-pyrimidine coupled derivatives and thiazolidin-4-ones, which demonstrates its utility in creating a wide range of chemical entities for further exploration (Tiwari et al., 2018).

Molecular Dynamics and Imaging Studies

- Ethyl 2-{7-[(6-bromohexyl)oxy]-2-oxo-2H-chromen-4-yl}acetate and similar compounds have been synthesized as fluorescent probes for membrane and cell dynamics studies, indicating its potential in biological imaging and molecular dynamics research (García-Beltrán et al., 2014).

Cardioprotective Effects

- Derivatives of 6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate have shown potential cardioprotective effects. A study involving (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide demonstrated protective effects against cardiac remodeling in myocardial infarction models (Emna et al., 2020).

特性

IUPAC Name |

(6-ethyl-2-methyl-4-oxo-3-phenoxychromen-7-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-4-14-10-16-18(11-17(14)24-13(3)21)23-12(2)20(19(16)22)25-15-8-6-5-7-9-15/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBYBYFBOOULAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)

![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)

![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5568489.png)

![1-iodo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5568492.png)

![5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5568517.png)

![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)